2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95%
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Overview
Description
2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% (2,4-DFPH) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C8H7F2NO and a molecular weight of 175.15 g/mol. 2,4-DFPH is a versatile and useful compound in the development of various organic compounds and is widely used in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% is widely used in scientific research for a variety of applications. It is commonly used as a reagent for the synthesis of organic compounds, such as pharmaceuticals and other organic compounds. It is also used in the development of various organic compounds, such as dyes and pigments. Additionally, it is used in the synthesis of fluorescent dyes, which are used in the development of various imaging techniques.
Mechanism of Action
The mechanism of action for 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the reaction of hydroxypyridine and 2,4-difluorophenol. This reaction produces the desired product, 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95%, which can then be used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% are not well understood. However, it is believed that the compound is not toxic and does not have any significant adverse effects when used in laboratory experiments. Additionally, it is believed that the compound does not have any significant effect on the environment when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The use of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% in laboratory experiments has several advantages. First, the compound is relatively inexpensive and readily available. Second, it is easy to use and does not require any special equipment for its synthesis. Third, the compound is relatively stable and does not easily degrade. Finally, the compound is non-toxic and does not have any significant adverse effects.
The main limitation of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of light and heat, making it difficult to store for long periods of time.
Future Directions
The use of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% in scientific research is still in its infancy, and there are many potential future directions for its use. One potential direction is the development of new synthetic methods for the synthesis of organic compounds using 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% as a catalyst. Additionally, the compound could be used in the development of new fluorescent dyes, which could be used in the development of various imaging techniques. Finally, the compound could be used in the development of new organic compounds, such as pharmaceuticals and other organic compounds.
Synthesis Methods
2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 2,4-difluorophenol and hydroxypyridine in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% as a white solid. Other methods of synthesis include the reaction of 2,4-difluorophenol and hydroxypyridine in the presence of a base, such as sodium carbonate, or the reaction of 2,4-difluorophenol and hydroxypyridine with a reducing agent such as sodium borohydride.
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-7-1-2-9(10(13)5-7)11-6-8(15)3-4-14-11/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMBZCPGBYGCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692508 |
Source
|
Record name | 2-(2,4-Difluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261904-29-3 |
Source
|
Record name | 2-(2,4-Difluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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